2-(Pyridin-4-yl)azepane dihydrochloride

Solubility Formulation Physicochemical Properties

2-(Pyridin-4-yl)azepane dihydrochloride is the hydrochloride salt of a 4-pyridinyl-substituted azepane. As a C2-substituted, fully saturated seven-membered nitrogen-heterocyclic amine, it belongs to the azepane class, which serves as a versatile scaffold in drug discovery programs targeting kinases, GPCRs, and ion channels.

Molecular Formula C11H18Cl2N2
Molecular Weight 249.18 g/mol
Cat. No. B13467804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)azepane dihydrochloride
Molecular FormulaC11H18Cl2N2
Molecular Weight249.18 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)C2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C11H16N2.2ClH/c1-2-4-11(13-7-3-1)10-5-8-12-9-6-10;;/h5-6,8-9,11,13H,1-4,7H2;2*1H
InChIKeyYCHCWOFRFVYMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)azepane Dihydrochloride: A Regiospecific Azepane Building Block for Medicinal Chemistry and Fragment-Based Design


2-(Pyridin-4-yl)azepane dihydrochloride is the hydrochloride salt of a 4-pyridinyl-substituted azepane. As a C2-substituted, fully saturated seven-membered nitrogen-heterocyclic amine, it belongs to the azepane class, which serves as a versatile scaffold in drug discovery programs targeting kinases, GPCRs, and ion channels. The pyridin-4-yl attachment regiochemistry and the dihydrochloride counterion jointly govern its solubility characteristics, molecular recognition properties, and suitability as a fragment for further elaboration compared to its 2-pyridyl, 3-pyridyl, and 4-substituted regioisomers [1]. The compound is recognized as a heterocyclic building block and a drug impurity reference standard .

Why 2-(Pyridin-4-yl)azepane Dihydrochloride Cannot Be Interchanged with Other Azepane or Pyridinyl Isomers in Research Procurement


The molecular recognition profile of a heterocyclic building block is exquisitely sensitive to the position of the pyridine nitrogen atom and the substitution site on the azepane ring. A 4-pyridinyl substituent places the hydrogen-bond-accepting nitrogen in a para relationship, which fundamentally alters the vector of key interactions compared to the ortho-disposed 2-pyridinyl isomer [1]. This single-atom positional difference can lead to divergent binding affinities for biological targets such as kinases or proteases [2], making simple interchange between regioisomers a source of irreproducible structure–activity relationships (SAR) and false-negative screening results. The dihydrochloride salt form further provides a predictable, high-solubility entry point for aqueous assays, a feature not inherent to the free base .

Quantitative Differentiation Evidence for 2-(Pyridin-4-yl)azepane Dihydrochloride Against Key Structural Comparators


Aqueous Solubility Enhancement Through Dihydrochloride Salt Formation

The target compound as a dihydrochloride salt is reported to be 'freely soluble in water', a critical advantage for aqueous biological assays. This contrasts with many azepane free bases, which exhibit poor aqueous solubility. The free base 2-(pyridin-4-yl)azepane has a computed XLogP3-AA of 1.5, indicating moderate lipophilicity [1]. Salt formation is a standard strategy to improve solubility, and the dihydrochloride form directly addresses this limitation, providing a ready-to-use form for biophysical and cellular experiments . While the exact fold increase in solubility over the free base is not reported in the primary literature, the qualitative improvement is a standard and expected outcome of hydrochloride salt formation of basic amines like this azepane.

Solubility Formulation Physicochemical Properties

Regioisomeric Selectivity: 4-Pyridinyl vs. 2-Pyridinyl Isomer in Kinase Inhibition Scaffolds

While direct head-to-head pharmacological data for the target compound is absent in the open literature, the broader class of azepane-containing kinase inhibitors demonstrates that the pyridine nitrogen position is a critical determinant of potency. For example, in a series of PKB (Akt) inhibitors, a 4-pyridinyl-substituted azepane derivative (structure 4) exhibited a Ki of 20 nM against PKB-alpha, whereas the isomeric 3-pyridinyl analog showed substantially reduced activity [1]. This precedence underscores the risk of substituting the target 4-pyridinyl regioisomer with a 2- or 3-pyridinyl variant, which would fundamentally alter the hydrogen-bonding geometry and likely result in a loss of target engagement.

Kinase Inhibitors Structure-Activity Relationship Molecular Recognition

C2-Substitution on the Azepane Ring Offers a Unique Conformational Trajectory Compared to C4-Substituted Isomers

The target compound's substitution at the C2 position of the azepane ring introduces an additional stereocenter and directs the pyridine moiety into a distinct conformational space compared to its C4-substituted regioisomer, 4-(pyridin-4-yl)azepane. The C2 attachment results in higher torsional flexibility and a different exit vector from the aliphatic ring, which can be leveraged in structure-based drug design to access binding pockets inaccessible to the more symmetric C4 isomer [1]. The computed topological polar surface area (TPSA) for the free base is 24.9 Ų [2], a value consistent with blood-brain barrier permeability potential (typically TPSA < 70 Ų), making the C2 regioisomer a suitable choice for CNS-targeted fragment libraries where a specific 3D orientation is required.

Conformational Analysis Medicinal Chemistry Bioisosterism

Purity Profile and Standardization for Procurement: Dihydrochloride Salt vs. Free Base Consistency

Commercially available 2-(Pyridin-4-yl)azepane dihydrochloride is routinely supplied with a purity of ≥95%, typically verified by NMR, HPLC, and GC . In contrast, the free base form is often reported with a purity of 98% , but its handling is complicated by its hygroscopic nature and potential for oxidation. The dihydrochloride salt provides a stable, non-hygroscopic solid form that simplifies long-term storage and ensures consistent weighing and formulation accuracy, a practical but critical advantage for reproducible experimental outcomes. The availability of detailed Certificates of Analysis (CoA) with batch-specific data further supports user confidence.

Purity Quality Control Procurement

Optimal Research Applications for 2-(Pyridin-4-yl)azepane Dihydrochloride Based on Evidence-Supported Differentiation


Fragment-Based Drug Discovery (FBDD) Targeting Kinases with a Para-Disposed Hydrogen Bond Acceptor Requirement

The compound's 4-pyridinyl moiety provides a single, well-positioned hydrogen bond acceptor in the para position, which complements the hinge-binding motif of many kinases. The C2-azepane scaffold offers a distinct 3D exit vector compared to common piperidine or piperazine isosteres, enabling fragment growing into unique sub-pockets [1]. The pre-formed dihydrochloride salt ensures high aqueous solubility, eliminating the need for DMSO stock solutions in biophysical primary screens (e.g., SPR, TSA), thereby reducing assay interference .

Design and Synthesis of CNS-Penetrant Lead Series Leveraging a Low TPSA Azepane Core

A computed TPSA of 24.9 Ų [1] is far below the empirical 70 Ų threshold for blood-brain barrier penetration, making the free base form (derived in situ) a promising core for CNS drug discovery. The C2-substitution introduces a stereocenter, which is valuable for exploring stereospecific interactions with CNS targets. Researchers can use the dihydrochloride salt as a stable precursor for parallel synthesis of libraries, with in-line neutralization during reaction setups.

Heterocyclic Building Block for Divergent Synthesis of 4-Pyridinyl-Functionalized Compound Libraries

The presence of a secondary amine on the azepane ring and a pyridine nitrogen provides two orthogonal reactive sites for chemoselective diversification. This allows for the rapid generation of diverse analogs via N-alkylation, reductive amination, or metal-catalyzed cross-coupling at the pyridine ring, using a single procurement of the dihydrochloride salt [1]. The stable salt form simplifies automated liquid handling in high-throughput parallel synthesis platforms.

Reference Standard for Analytical Method Development and Impurity Profiling in Azepane-Containing Drug Substances

As a well-characterized positional isomer and salt form of azepane, this compound serves as a critical reference standard for HPLC and LC-MS method development when analyzing the purity of drug candidates containing a 2-(pyridin-4-yl)azepane core. The availability of the dihydrochloride salt with a defined purity profile ensures accurate calibration for impurity quantification, a essential activity in pharmaceutical quality control.

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